2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group and the spirocyclic framework makes it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a common approach is the intramolecular cyclization of a linear precursor containing the necessary functional groups.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Functionalization of the Acetic Acid Moiety: The acetic acid group can be introduced through various methods, such as alkylation or acylation reactions, depending on the starting materials and desired intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to modify the spirocyclic core or other functional groups. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule. Reagents such as alkyl halides or sulfonates are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaOH or K2CO3.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or metabolic pathways.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
Industrial Applications: It may serve as a precursor for the synthesis of polymers or other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in further reactions or interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[3.3]heptane: Lacks the Boc protecting group and acetic acid moiety, making it less versatile in synthetic applications.
tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate: Similar structure but with different functional groups, leading to different reactivity and applications.
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid: Similar but with a carboxylic acid group instead of an acetic acid moiety.
Uniqueness
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid is unique due to its combination of a spirocyclic core, Boc protecting group, and acetic acid functionality. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.
Activité Biologique
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid, also known by its CAS number 1211526-53-2, is a compound with significant potential in medicinal chemistry, particularly as a building block in drug development. This article reviews its biological activity, synthesis methods, and applications based on recent research findings.
The molecular formula of this compound is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
Property | Value |
---|---|
CAS Number | 1211526-53-2 |
Molecular Formula | C₁₂H₁₉NO₄ |
Molecular Weight | 241.28 g/mol |
Boiling Point | Not Available |
InChI Key | SZAAHQWPPBNUQR-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have highlighted the potential of this compound as an inhibitor of specific bacterial enzymes, particularly those involved in the biosynthesis of mycobacterial cell walls. Its structural characteristics allow it to interact effectively with polyketide synthase (Pks13), which is crucial for the survival of Mycobacterium tuberculosis. In vitro assays have shown that compounds targeting Pks13 can exhibit minimum inhibitory concentrations (MICs) lower than 1 µM, indicating strong antimicrobial activity against resistant strains of tuberculosis .
The proposed mechanism involves the inhibition of Pks13's thioesterase domain, disrupting the fatty acid synthesis pathway essential for mycobacterial growth and survival. This action not only highlights the compound's potential as an antibiotic but also opens avenues for further research into its derivatives and analogs for enhanced efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of N,N-diisopropylethylamine (DIPEA) and HATU (a coupling reagent) in dimethylformamide (DMF) has been documented to yield high purity products with good yields .
Case Study: Synthesis Methodology
A typical synthesis pathway includes:
- Starting Materials : tert-butoxycarbonyl (Boc)-protected amines and acetic acid derivatives.
- Reagents : HATU, DIPEA in DMF.
- Conditions : Reactions are usually conducted at low temperatures to minimize side reactions.
The following table summarizes various synthesis conditions and yields reported in literature:
Reaction Conditions | Yield (%) | Reference |
---|---|---|
With HATU, DIPEA in DMF at 0°C for 1h | 84 | |
With benzotriazol-1-ol and EDC in DMF | Not Specified |
Applications in Drug Development
The compound's rigidity and unique structure make it an attractive candidate for use as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to degrade specific proteins within cells selectively. By incorporating such linkers into bifunctional degraders, researchers can optimize the orientation and efficacy of these therapeutic agents .
Propriétés
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-9(6-13)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNBLTFFRVPTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.